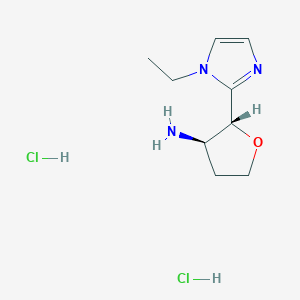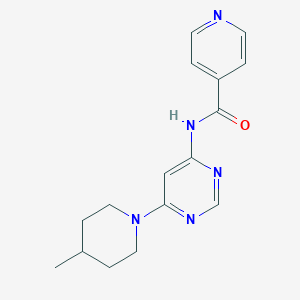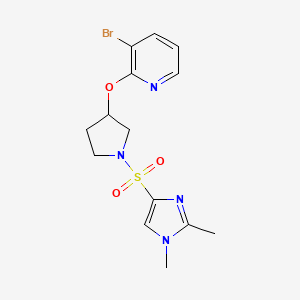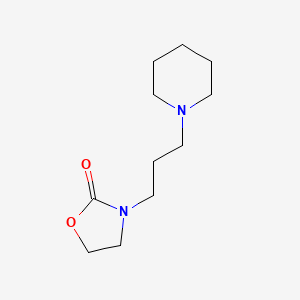
2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene, also known as 2,4-DCPE, is an aromatic compound which has been the focus of many scientific studies due to its potential applications in various fields. 2,4-DCPE is a synthetic compound that can be synthesized through several methods, and has been used in a number of research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Applications Research demonstrates the utilization of compounds with ethynyl and phenoxymethyl groups in the synthesis of high-molecular-weight poly(p-phenyleneethynylenes) via alkyne metathesis, showcasing applications in creating fluorescent polymers and materials with specific electronic properties (L. Kloppenburg et al., 1999). Another study explores the synthesis of hyperbranched conjugated poly(tetraphenylethene) highlighting its potential in optical limiting and explosive detection due to its aggregation-induced emission properties (Rongrong Hu et al., 2012).
Organic Synthesis and Catalysis Investigations into the synthesis of bis(trimethylstannyl)aryl compounds through an SRN1 mechanism reveal the utility of certain phenoxymethyl-substituted benzenes as intermediates in creating bidentate Lewis acids, which play crucial roles in catalytic processes (A. Chopa et al., 2002). Additionally, polymorphism studies of van der Waals host molecules suggest that derivatives of phenoxymethyl-benzene can form complex solvates with potential implications in material sciences and drug delivery systems (S. Bhattacharya et al., 2013).
Environmental and Health Impact A study on the formation of novel disinfection by-products from the chlorination of UV filters in swimming pool water, including derivatives of benzophenone, highlights the potential environmental and health impacts of chlorophenols and related compounds, indicating the importance of understanding the transformation products of chemical compounds used in consumer products (Xuefeng Sun et al., 2019).
Propiedades
IUPAC Name |
2,4-dichloro-1-[(3-ethynylphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c1-2-11-4-3-5-14(8-11)18-10-12-6-7-13(16)9-15(12)17/h1,3-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVYHTSEIADBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)



![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)





![Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2884683.png)


